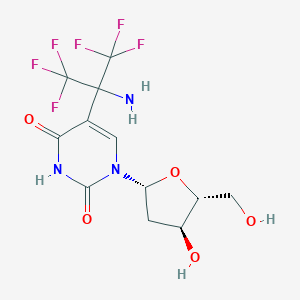

5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine

Vue d'ensemble

Description

5-(2-Aminohexafluoroprop-2-yl)-2’-deoxyuridine is a synthetic nucleoside analog This compound is characterized by the presence of a hexafluoropropyl group attached to the uridine base, which significantly alters its chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminohexafluoroprop-2-yl)-2’-deoxyuridine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2’-deoxyuridine with hexafluoropropene in the presence of a suitable catalyst to introduce the hexafluoropropyl group. The amino group is then introduced through a subsequent reaction with an appropriate amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Aminohexafluoroprop-2-yl)-2’-deoxyuridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The hexafluoropropyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Applications De Recherche Scientifique

5-(2-Aminohexafluoroprop-2-yl)-2’-deoxyuridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on DNA and RNA synthesis.

Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

Mécanisme D'action

The mechanism of action of 5-(2-Aminohexafluoroprop-2-yl)-2’-deoxyuridine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The hexafluoropropyl group can cause steric hindrance and electronic effects that disrupt the normal base-pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoro-2’-deoxyuridine: Another nucleoside analog with a fluorine atom at the 5-position.

2’-Deoxyuridine: The parent compound without any modifications.

5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position.

Uniqueness

5-(2-Aminohexafluoroprop-2-yl)-2’-deoxyuridine is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable tool for studying the effects of fluorinated nucleosides and their potential therapeutic applications .

Activité Biologique

5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine (AHF-dUrd) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the incorporation of a hexafluoropropyl group, which may influence its pharmacological properties and mechanisms of action. This article reviews the biological activity of AHF-dUrd, focusing on its effects on cellular processes, mechanisms of action, and potential therapeutic applications.

- Chemical Structure : AHF-dUrd is a modified form of 2'-deoxyuridine, where the hydrogen at the 5-position is replaced by a 2-aminohexafluoropropyl group.

- CAS Number : 111712-54-0

- Molecular Formula : C₁₃H₁₈F₆N₂O₅

The biological activity of AHF-dUrd can be attributed to its ability to mimic natural nucleosides, leading to several potential mechanisms:

- Inhibition of DNA Synthesis : AHF-dUrd may interfere with DNA replication by being incorporated into DNA strands, disrupting normal replication processes.

- Induction of Apoptosis : Similar to other nucleoside analogs, AHF-dUrd may trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Enzyme Activity : The unique fluorinated structure may affect enzyme interactions, particularly those involved in nucleotide metabolism.

Biological Activity

Research indicates that AHF-dUrd exhibits various biological activities:

- Anticancer Effects : Preliminary studies suggest that AHF-dUrd can inhibit the proliferation of certain cancer cell lines. For instance, it demonstrated significant cytotoxicity against human carcinoma cells.

- Cell Cycle Arrest : AHF-dUrd has been shown to induce cell cycle arrest at specific phases, which can enhance its efficacy as an anticancer agent.

Table 1: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Cytotoxicity | Significant inhibition in cancer cell lines |

| Cell Cycle Arrest | Induction at G1/S or G2/M phase |

| Apoptosis Induction | Increased markers of apoptosis (e.g., caspase activation) |

Case Studies

-

Study on Cancer Cell Lines :

- Researchers evaluated the cytotoxic effects of AHF-dUrd on various human cancer cell lines, including breast and lung carcinoma cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 µM to 50 µM depending on the cell type.

-

Mechanistic Insights :

- Further investigations revealed that AHF-dUrd treatment led to increased levels of DNA damage markers and apoptosis-related proteins. This suggests that its mechanism may involve both direct incorporation into DNA and indirect effects through stress responses.

Comparative Analysis with Other Nucleoside Analogs

AHF-dUrd's biological activity can be compared with other nucleoside analogs such as 5-Ethynyl-2'-deoxyuridine (EdU) and Gemcitabine:

| Compound | Mechanism of Action | Clinical Application |

|---|---|---|

| AHF-dUrd | DNA incorporation, apoptosis induction | Potential anticancer agent |

| 5-Ethynyl-2'-deoxyuridine | DNA labeling, proliferation marker | Research tool |

| Gemcitabine | Inhibition of DNA synthesis | Chemotherapy for pancreatic cancer |

Propriétés

IUPAC Name |

5-(2-amino-1,1,1,3,3,3-hexafluoropropan-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F6N3O5/c13-11(14,15)10(19,12(16,17)18)4-2-21(9(25)20-8(4)24)7-1-5(23)6(3-22)26-7/h2,5-7,22-23H,1,3,19H2,(H,20,24,25)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLDPLRNCGRVMU-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F6N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149712 | |

| Record name | 5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111712-54-0 | |

| Record name | 5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111712540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.